benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
Description
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a pyrazole-derived amine featuring a benzyl group attached to the amine nitrogen and a 2-fluoroethyl substituent at the 1-position of the pyrazole ring. This compound combines the electronic effects of fluorine with the steric bulk of the benzyl group, making it a candidate for exploration in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their biological activity, particularly as kinase inhibitors or ligands for neurotransmitter receptors, due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H16FN3/c14-7-9-17-13(6-8-16-17)11-15-10-12-4-2-1-3-5-12/h1-6,8,15H,7,9-11H2 |
InChI Key |
FOWSWOHJQIOHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method includes the use of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine as a starting material . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce the corresponding amine.
Scientific Research Applications
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Fluoroethyl vs. Other Alkyl/Substituted Alkyl Groups
- The lack of fluorine also diminishes electronegativity, which may alter solubility and metabolic stability.
- 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine ():
The cyclopropyl group introduces rigidity, which can enhance conformational stability but may limit adaptability in binding pockets compared to the flexible 2-fluoroethyl chain.
Fluorine-Containing Substituents
- (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (): This compound features a trifluoromethyl group and fluorine on the aromatic ring.
Amine Group Variations
Benzylamine vs. Aryl/Other Amines
- 1-Phenyl-1H-pyrazol-5-amine ():
The absence of a benzyl group reduces steric bulk, possibly enhancing solubility but weakening hydrophobic interactions in protein binding sites. - N-(4-hydroxy-2-nitrophenyl)-formamide ():
The nitro and hydroxy groups introduce polar functionality, contrasting with the benzyl group’s hydrophobicity. This could shift applications from CNS-targeting (benzyl derivatives) to antimicrobial or catalytic roles.
Data Table: Key Structural and Inferred Properties
| Compound Name | Pyrazole Substituent | Amine Group | Molecular Weight (g/mol) | LogP (Predicted) | Key Inferred Properties |
|---|---|---|---|---|---|
| This compound | 2-Fluoroethyl | Benzyl | ~235.3 | 2.1–2.5 | Moderate lipophilicity, flexible chain |
| Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine | Propan-2-yl | Methyl | ~179.3 | 1.8–2.2 | Reduced solubility, increased steric bulk |
| 1-Phenyl-1H-pyrazol-5-amine | None (parent pyrazole) | Phenyl | ~159.2 | 1.5–1.9 | Lower lipophilicity, rigid structure |
| (2-Fluoro-5-pyridin-3-yl-phenyl)-[complex]amine | Trifluoromethyl/fluoro | Benzoimidazolyl | ~546.1 | 3.0–3.5 | High lipophilicity, extended π-system |
Research Findings and Implications
- Fluorine’s Role : The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability better than trifluoromethyl groups, which are prone to bioaccumulation.
- Benzyl vs. Methyl Amines : The benzyl group enhances binding to aromatic residues in proteins (e.g., tyrosine kinases) compared to smaller amines, as seen in kinase inhibitor studies.
- Synthetic Accessibility : The target compound’s simpler structure (vs. polycyclic analogs in –3) may facilitate scalable synthesis, though purity challenges for fluoroethyl derivatives require careful optimization.
Biological Activity
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound notable for its potential biological activities. This article explores its synthesis, biological activity, and applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a benzyl group attached to a pyrazole ring, which is further substituted with a 2-fluoroethyl group. The general formula can be represented as follows:
Synthesis Methodology:
The synthesis typically involves a multi-step process:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
- Substitution Reactions: The introduction of the 2-fluoroethyl group is done via nucleophilic substitution using 2-fluoroethylamine.
- Final Benzylation: The final step involves benzylation using benzyl chloride in the presence of a base like sodium hydride .
Biological Activity
This compound has shown promising biological activities, particularly in medicinal chemistry and pharmacology.
The compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzyme Activity: The binding to active sites can inhibit or modulate enzyme functions.
- Signal Transduction Modulation: It may affect pathways involved in gene expression regulation and metabolic processes .
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit anticancer properties. For example, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis .
Case Study:
In a study examining various pyrazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of the 2-fluoroethyl group enhances biological activity .
Anti-inflammatory Properties
Research has also suggested that pyrazole derivatives possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzylamine | Simple amine without pyrazole | Minimal biological activity |
| 1-Ethyl-3-methyl-5-fluoropyrazole | Lacks benzyl group | Moderate activity |
| This compound | Contains both benzyl and fluoroethyl groups | High potential for anticancer and anti-inflammatory activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
